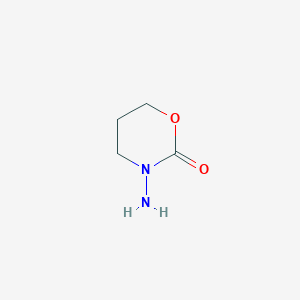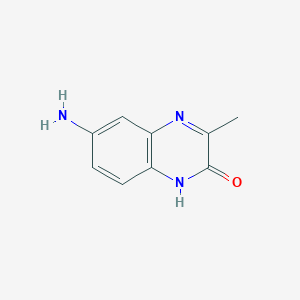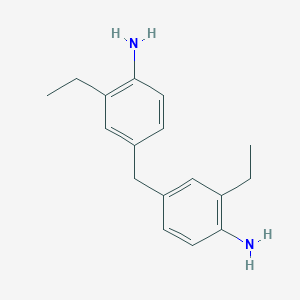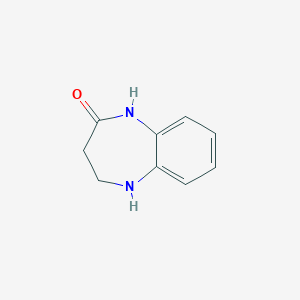
1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Overview
Description
1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one belongs to the benzodiazepine class, known for its broad spectrum of biological applications. Research has primarily focused on its synthesis, structure, and chemical properties, excluding its applications in drug use and dosage.
Synthesis Analysis
Synthesis approaches vary, including the Lewis base-catalyzed hydrosilylation method, which yields products with high enantioselectivity and excellent yields. Another method involves exploiting the acylating nature of the imide-Ugi intermediate for diverse tetrahydro-1,4-benzodiazepin-2-ones synthesis. Novel synthesis approaches also include multicomponent reactions, providing efficient pathways to these compounds (Chen et al., 2011) (Mossetti et al., 2011).
Molecular Structure Analysis
The molecular structure of benzodiazepines has been extensively studied. X-ray crystallographic analysis and NMR techniques are commonly used to determine their configurations and conformations. These compounds often display significant molecular interactions, such as intermolecular hydrogen bonds and π-π interactions, crucial for their stability and biological activity (Naveen et al., 2019).
Scientific Research Applications
1. Anticancer Research
- Application : The compound and its derivatives have been studied for their potential anticancer effects. Specifically, cis-(3S,4S)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one 3b and trans-(3R,4R)-1-ethyl-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 4 were evaluated against three cancer cell lines and one normal cell line .
- Method : The study involved crystallographic and electronic properties analysis, Hirshfeld surface analysis, and density functional theory .
- Results : The results showed that compounds 3b and 4 had potent antiproliferative effects against all three cancer cell lines .
2. Anti-HIV Research
- Application : The compound and its derivatives have been synthesized and tested for their anti-HIV-1 activity .
- Method : The study involved the synthesis of 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-ones (TBO), a bicyclic series of compounds .
- Results : Although the TBO compounds possessed modest activity when compared to TIBO analogues, they demonstrated significant anti-HIV-1 activity .
3. Plant Growth Stimulation
- Application : Certain derivatives of the compound have been found to stimulate the growth of lupin roots, stems, and biomass .
- Method : The study involved the application of different derivatives of the compound to lupin plants and measuring the growth response .
- Results : The results showed that different derivatives stimulated different aspects of lupin growth. For example, 3-methyl-5-(2-nitrobenzoyl)-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde (4 i) mostly stimulated the growth of lupin roots (5.52 ± 0.89 cm); the longest stem (3.76 ± 0.64 cm) was obtained using 5-benzyl-3-methyl-1-(2-nitrobenzoyl)-1,3,4,5-tetrahydro-2 H -1,5-benzodiazepine-2-one (4 j), and the highest amount of lupin biomass (0.824 ± 0.074 g) was obtained using 5-acetyl-3-methyl-1-(2-nitrobenzoyl)-1,3,4,5-tetrahydro-2 H -1,5-benzodiazepine-2-one (4 h) .
4. Anticonvulsant Research
- Application : The compound and its derivatives have been synthesized and tested for their anticonvulsant activity .
- Method : The study involved the synthesis of 1,3,4,5-tetrahydro-6-octyloxy-2H-1-benzazepin-2-one (4f) and testing its anticonvulsant activity using the MES test .
- Results : The compound 4f gave an ED 50 value of 20.4 mg/kg and a TD 50 value of 409.0 mg/kg, resulting in a higher protective index (PI = 20.4) value when compared to carbamazepine (PI = 8.1), phenytoin (PI = 6.9), phenobarbital (PI = 3.2), and sodium valproate (PI = 1.6) in the MES test .
5. Fluorogenic Probes
- Application : 1,5-Benzodiazepin-2-one and its derivatives have been used as fluorogenic probes for the detection of biothiols .
- Method : The study involved the use of combined static electronic structure calculations and nonadiabatic surface-hopping dynamics simulations to study the photochemical mechanism of 1,5-benzodiazepin-2-one .
- Results : The study proposed three nonadiabatic decay pathways that efficiently populate the ground state from the Franck–Condon region based on computed electronic structure information and dynamics simulations .
6. Alzheimer’s Disease Treatment
- Application : Novel compounds of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can be employed in the treatment, alleviation or prevention of disorders and abnormalities associated with Tau (Tubulin associated unit) protein aggregates including, but not limited to, Neurofibrillary Tangles (NFTs), such as Alzheimer’s disease (AD) .
- Method : The study involved the synthesis of novel compounds of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one .
- Results : The results showed that these novel compounds can be employed in the treatment, alleviation or prevention of a group of disorders and abnormalities associated with Tau protein aggregates .
7. EGFR/HER-2 Inhibitors
- Application : Certain derivatives of the compound have been found to inhibit EGFR/HER-2, which are proteins involved in cell growth and proliferation .
- Method : The study involved the synthesis of novel compounds of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one .
- Results : The results suggested that the title compounds are potential EGFR/HER-2 dual inhibitors and compound 4l may be a promising lead compound for the development of novel antitumor agents, potentially via inhibiting EGFR/HER-2 .
8. Treatment of Alzheimer’s Disease
- Application : Novel compounds of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can be employed in the treatment, alleviation or prevention of disorders and abnormalities associated with Tau (Tubulin associated unit) protein aggregates including, but not limited to, Neurofibrillary Tangles (NFTs), such as Alzheimer’s disease (AD) .
- Method : The study involved the synthesis of novel compounds of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one .
- Results : The results showed that these novel compounds can be employed in the treatment, alleviation or prevention of a group of disorders and abnormalities associated with Tau protein aggregates .
Future Directions
properties
IUPAC Name |
1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDMZEZDXXJVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279211 | |
| Record name | 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
CAS RN |
5755-07-7 | |
| Record name | 5755-07-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

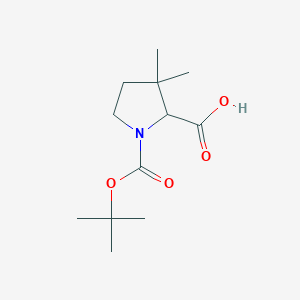
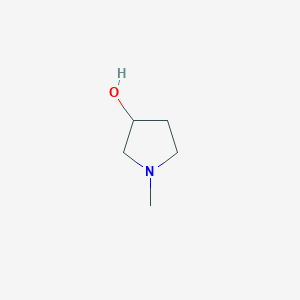
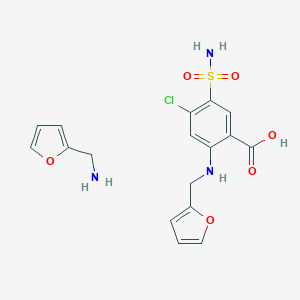
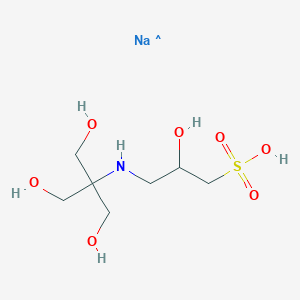
![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)
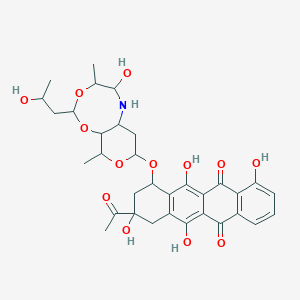
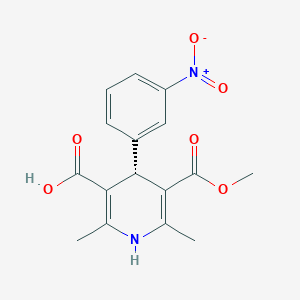
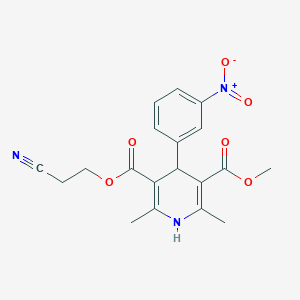
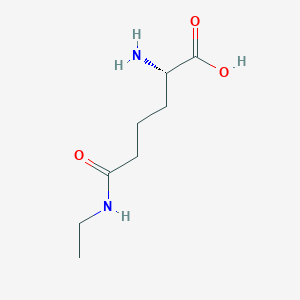
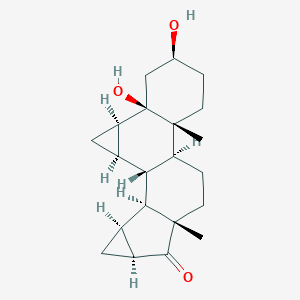
![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)
